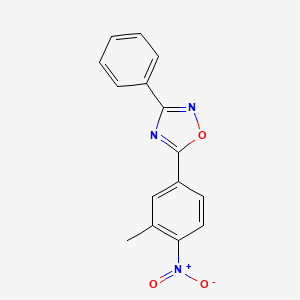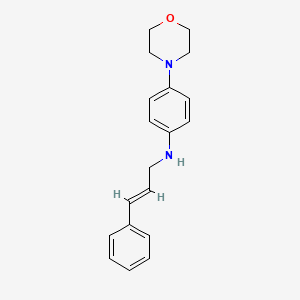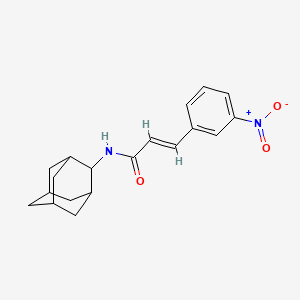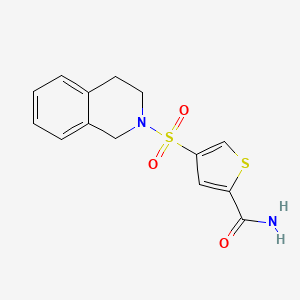
5-(3-methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-(3-methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
Corrosion Inhibition
One significant application of oxadiazole derivatives is in corrosion inhibition. For instance, synthesized oxadiazole derivatives have demonstrated effectiveness as benign agents for controlling mild steel dissolution in corrosive environments. Their corrosion inhibition efficiency was assessed through various techniques, including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization, revealing high inhibition efficiency in acidic solutions. The study highlights the role of these compounds in providing protective coatings for metals, underscoring their potential in materials science and engineering applications (Kalia et al., 2020).
Antimicrobial Activity
Another notable application is in the realm of antimicrobial activity. Research has shown that oxadiazole derivatives possess valuable biological effects, including antibacterial, antifungal, and anti-tubercular activities. The synthesis and evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives revealed remarkable antibacterial activities against common pathogens, indicating their potential in developing new antimicrobial agents (Jafari et al., 2017).
Liquid Crystal Materials
Oxadiazole derivatives have also been explored for their application in creating new mesogenic materials. A study on the synthesis and characterization of asymmetrical mesogenic materials based on 1,3,4-oxadiazole demonstrated the ability of these compounds to exhibit liquid crystalline phases, making them suitable for applications in liquid crystal displays and other optoelectronic devices (Abboud et al., 2017).
Cytotoxicity and Antimicrobial Evaluation
Oxadiazole derivatives have been synthesized and evaluated for their cytotoxicity and antimicrobial efficacy. Certain compounds have shown significant cytotoxic properties, along with notable antibacterial activities, suggesting their utility in pharmaceutical research and development (Mutchu et al., 2018).
Optoelectronic Properties
Research into the optoelectronic properties of donor-acceptor based derivatives of 1,3,4-oxadiazole highlights their potential in electronics and photonics. These studies focus on the electron density distribution, charge transfer, and light-harvesting efficiency, demonstrating the applicability of oxadiazole derivatives in developing new materials for electronic and photonic devices (Joshi & Ramachandran, 2017).
Safety and Hazards
Propriétés
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-9-12(7-8-13(10)18(19)20)15-16-14(17-21-15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQICTXAAIBOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)
![N-cyclopentyl-2-{5-[4-(methylsulfonyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B5562047.png)

![N-[(3S*,4R*)-1-(3-phenyl-1,2,4-oxadiazol-5-yl)-4-propyl-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562073.png)
![4-({[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}amino)-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5562078.png)
![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)
![N~1~-{[5-(4-bromophenyl)-2-furyl]methylene}-1H-tetrazole-1,5-diamine](/img/structure/B5562101.png)
![3-ethyl-8-[4-(3-hydroxyprop-1-yn-1-yl)benzyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5562106.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)

![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)